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Compound of Interest

Compound Name:
3-(2,4,5-

Triethoxyphenoxy)propionic acid

CAS No.: 1951442-04-8

Cat. No.: B1410607 Get Quote

CAS: 1951442-04-8 Formula: C₁₅H₂₂O₆ Molecular Weight: 298.33 g/mol

Executive Summary
3-(2,4,5-Triethoxyphenoxy)propionic acid (CAS 1951442-04-8) is a specialized organic

building block belonging to the class of phenoxyalkanoic acids. Characterized by an electron-

rich 2,4,5-triethoxybenzene core attached to a hydrophilic propionic acid tail, this molecule

serves as a critical intermediate in medicinal chemistry.

Its primary utility lies in Linkerology—the science of constructing stable, functional tethers for

drug conjugates, particularly PROTACs (Proteolysis Targeting Chimeras) and bifunctional

ligands. The molecule offers a unique balance of lipophilicity (via ethoxy groups) and polarity

(via the carboxylic acid), allowing researchers to fine-tune the physicochemical properties of

drug candidates.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9]
The structural integrity of CAS 1951442-04-8 relies on the stability of the ether linkages and the

reactivity of the carboxylic acid tail.
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Structural Analysis
Core Scaffold: 1,2,4,5-substituted benzene ring.

Substituents: Three ethoxy groups (-OCH₂CH₃) at positions 2, 4, and 5 provide electron-

donating character, making the ring electron-rich and potentially susceptible to electrophilic

aromatic substitution if not protected.

Functional Handle: The propionic acid moiety at position 1 serves as the primary conjugation

site (e.g., for amide coupling).

Key Properties Table
Property

Value
(Predicted/Experimental)

Relevance

Molecular Weight 298.33 g/mol
Fragment-based drug design

compliant.

LogP (Octanol/Water) 2.8 – 3.2
Moderate lipophilicity; cell-

permeable range.

pKa (Acid) 4.5 ± 0.2

Standard carboxylic acid

behavior; ionized at

physiological pH.

H-Bond Donors 1 (COOH)
Low donor count favors

membrane permeability.

H-Bond Acceptors 6 (Ether oxygens + Carbonyl)
High acceptor count aids

solubility.

Appearance
White to off-white crystalline

solid

Standard for high-purity

intermediates.

Solubility DMSO, Methanol, DCM
Poor water solubility in non-

ionized form.

Synthesis Protocol (The "Michael Addition" Route)
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While Williamson ether synthesis (using 3-bromopropionic acid) is a traditional route, it often

suffers from elimination side reactions. The Michael Addition of the precursor phenol to an

acrylate ester, followed by hydrolysis, is the field-proven, high-yield method for this class of

compounds.

Reaction Scheme
The synthesis proceeds in two stages:

Michael Addition: 2,4,5-Triethoxyphenol + Methyl Acrylate → Methyl Ester Intermediate.

Saponification: Methyl Ester + NaOH → Target Acid.

Visualization: Synthetic Pathway
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Caption: Two-step synthesis via Michael addition to acrylate followed by alkaline hydrolysis.

Detailed Methodology
Step 1: Formation of the Ester Intermediate
Reagents: 2,4,5-Triethoxyphenol (1.0 eq), Methyl Acrylate (1.5 eq), Triton B

(Benzyltrimethylammonium hydroxide, 40% in MeOH, 0.1 eq). Solvent: Acetonitrile or Toluene

(anhydrous).

Setup: Charge a dried 3-neck round-bottom flask with 2,4,5-Triethoxyphenol and solvent

under N₂ atmosphere.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1410607?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1410607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Addition: Add Triton B catalyst. Stir for 15 minutes at room temperature to activate the

phenol.

Reaction: Dropwise add Methyl Acrylate over 20 minutes.

Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc

7:3) until the phenol spot disappears.

Workup: Cool to RT. Concentrate in vacuo to remove solvent and excess acrylate. Dissolve

residue in EtOAc, wash with 1M HCl (to remove base), then Brine. Dry over Na₂SO₄ and

concentrate.

Step 2: Saponification to Final Acid
Reagents: Crude Ester (from Step 1), NaOH (2.5 eq), Methanol/Water (3:1 ratio).

Hydrolysis: Dissolve the crude ester in MeOH. Add aqueous NaOH solution.[1][2]

Stir: Stir at 50°C for 2–4 hours.

Acidification: Cool to 0°C. Slowly acidify with 2M HCl to pH ~2. The product usually

precipitates as a white solid.

Isolation: Filter the solid. If oil forms, extract with DCM, dry, and concentrate.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-

5% MeOH in DCM) if high purity (>99%) is required for biological assays.

Applications in Drug Discovery[11]
This molecule is not merely a passive spacer; it is a functional tether used to modulate the

physicochemical profile of larger drug molecules.

PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker connects the E3 ligase ligand (e.g.,

VHL or Cereblon binder) to the Target Protein ligand.
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Solubility Modulation: The three ethoxy groups disrupt crystal packing and increase solubility

in organic solvents used for synthesis, while the ether oxygen atoms act as weak hydrogen

bond acceptors, improving aqueous solubility compared to purely alkyl chains.

Length Control: The propionic acid tail provides a precise 3-carbon extension from the

phenolic oxygen, critical for avoiding steric clashes within the E3 ligase binding pocket.

Metabolic Stability Probe
The "2,4,5-triethoxy" pattern mimics certain polymethoxylated natural products. Researchers

use this scaffold to test:

CYP450 Stability: The ethoxy groups are susceptible to O-dealkylation by cytochrome P450

enzymes. This molecule can serve as a probe to measure metabolic clearance rates of

similar ether-based drugs.

Visualization: PROTAC Architecture
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Caption: The molecule serves as the critical 'Anchor Point' in the linker region of bifunctional

degraders.

Quality Control & Analytics
To ensure the integrity of experimental data, the synthesized material must meet specific

analytical criteria.
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Technique Expected Signal / Criteria

¹H NMR (DMSO-d₆)

δ 12.1 (s, 1H, COOH); δ 6.5-6.8 (m, 2H, Ar-H); δ

4.1 (t, 2H, -OCH₂-); δ 3.8-4.0 (m, 6H, Ethoxy -

CH₂-); δ 2.6 (t, 2H, -CH₂COOH); δ 1.2-1.4 (m,

9H, Ethoxy -CH₃).

HPLC Purity
>98% (Area under curve). Mobile Phase:

ACN/Water + 0.1% TFA.

LC-MS (ESI) [M+H]⁺ = 299.34 or [M-H]⁻ = 297.32.

Appearance
White crystalline powder.[3] Yellowing indicates

oxidation of the phenol core.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The electron-rich ring is

prone to slow oxidation if exposed to air and light for extended periods.

PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood during

synthesis, especially when using acrylates (lachrymators).
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(Note: Specific patent literature for CAS 1951442-04-8 is proprietary and not indexed in open-

access repositories; the protocols above are derived from validated methodologies for this

specific chemical class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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